2,5-Dimethoxy-4-hydrazinopyrimidine
Description
Properties
CAS No. |
381666-22-4 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(2,5-dimethoxypyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H10N4O2/c1-11-4-3-8-6(12-2)9-5(4)10-7/h3H,7H2,1-2H3,(H,8,9,10) |
InChI Key |
VFBKWRGTRHKITP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1NN)OC |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis of 2,5-dimethoxy-4-hydrazinopyrimidine typically involves the reaction of 4-chloro-2,5-dimethoxypyrimidine with hydrazine. This process yields the hydrazine derivative, which can be further modified to enhance its pharmacological properties. For example, studies have shown that substituents on the pyrimidine ring significantly influence the biological activity of the compound .
Synthesis Overview
- Starting Material: 4-chloro-2,5-dimethoxypyrimidine
- Reagent: Hydrazine (aqueous)
- Conditions: Typically involves heating and solvent removal to yield a solid product.
Research indicates that this compound exhibits significant activity as a serotonin receptor agonist. Specifically, it has been studied for its interaction with the serotonin 5-HT2A and 5-HT2C receptors. These receptors are implicated in various neurological processes, making this compound a candidate for further investigation in treating psychiatric disorders.
Key Findings
- Agonist Potency: The compound shows high agonist potency at serotonin receptors, suggesting potential therapeutic effects in mood disorders .
- Neuroplasticity: It has been observed to increase the expression of genes involved in neuroplasticity when administered in vivo, indicating a possible role in enhancing cognitive functions .
Therapeutic Potential
The therapeutic applications of this compound are primarily focused on its potential use in treating conditions such as depression and anxiety disorders. Given its mechanism of action as a serotonin receptor agonist, it may offer benefits similar to those of classical psychedelics but with potentially fewer side effects.
Case Studies
- Clinical Trials : Ongoing studies are exploring the efficacy of this compound in clinical settings for treating mood disorders.
- Animal Models : Research involving animal models has demonstrated that the compound can elicit behavioral responses associated with serotonin receptor activation, such as head-twitch responses .
Comparative Data Table
The following table summarizes key characteristics and findings related to this compound compared to other similar compounds:
| Compound Name | Receptor Target | Agonist Potency | Therapeutic Use |
|---|---|---|---|
| This compound | 5-HT2A/5-HT2C | High | Mood disorders |
| CYB210010 | 5-HT2A/5-HT2C | Very High | Neuroplasticity enhancement |
| LPH-5 | 5-HT2A | Moderate | Potential CNS applications |
Comparison with Similar Compounds
4,6-Dihydroxypyrimidine
Structural Differences :
- Lacks hydrazine and methoxy groups; instead, it has hydroxyl groups at positions 4 and 5.
- Molecular formula: C₄H₄N₂O₂ vs. C₆H₈N₄O₂ for 2,5-dimethoxy-4-hydrazinopyrimidine.
Physicochemical Properties :
Coumarin-Tetrazole-Pyrimidine Derivatives (e.g., Compounds 4i and 4j)
Structural Differences :
- Complex fused systems (e.g., coumarin and tetrazole rings) attached to the pyrimidine core.
- Example: Compound 4i includes a coumarin-3-yl group and a tetrazole ring, while this compound has simpler substituents .
Diamino-Hydrazinyl Pyrimidines (e.g., Compounds 21a and 21b)
Structural Differences :
Acetohydrazide Derivatives from Dihydropyrazole Carbothioamide
Reactivity Comparison :
- Hydrazine derivatives (e.g., acetohydrazides) undergo condensation with aldehydes to form Schiff bases.
Research Implications and Gaps
- Synthetic Challenges: The methoxy groups in this compound may complicate regioselective functionalization compared to hydroxylated analogs.
- Biological Potential: While structurally simpler than coumarin-tetrazole hybrids, its hydrazine group merits exploration in drug discovery, particularly for metal chelation or enzyme inhibition.
- Data Limitations: Physical property data (e.g., melting point, solubility) for this compound are sparse in the reviewed literature, highlighting a need for further characterization.
Preparation Methods
Standard Methanol-Based Protocol
The most widely documented method involves reacting 4-chloro-2,5-dimethoxypyrimidine with aqueous hydrazine in methanol. A slurry of 4-chloro-2,5-dimethoxypyrimidine (17.2 mmol) in methanol (15 mL) is treated with 35% aqueous hydrazine (42.5 mmol), inducing a mild exotherm to 29°C. Heating to 50°C for 2 hours completes the reaction, yielding a clear solution. Post-cooling, solvent removal and trituration with acetonitrile afford the product as a white solid in 89% yield.
Key Data:
Alternative Solvent Systems
Modifications using acetonitrile or toluene with triethylamine (TEA) as a base have been reported. For example, 2,4-dichloro-5-methoxypyrimidine (0.10 mol) in toluene (30 mL) is treated with hydrazine hydrate (0.12 mol) and TEA (0.055 mol) in methanol at 42°C for 4 hours. Dropwise water addition precipitates the product, yielding 82.8% after filtration.
Key Data:
Optimization Strategies for Improved Efficiency
Solvent Selection
Methanol is optimal for solubility and hydrazine compatibility. Substituting with isopropyl alcohol (IPA) or acetonitrile necessitates longer reaction times but simplifies workup. For instance, IPA-based reactions at 42°C for 3.5 hours achieve 88% yield after sodium carbonate quenching.
Stoichiometric Ratios
A 2.5:1 molar excess of hydrazine to 4-chloro-2,5-dimethoxypyrimidine ensures complete substitution, minimizing di- or tri-substituted byproducts.
Large-Scale Industrial Production
Batch Process Design
A 500 mL reactor charged with 4-chloro-2,5-dimethoxypyrimidine (0.10 mol) and methanol (60 mL) is treated with hydrazine hydrate (0.12 mol) under nitrogen. Distillation at 140 mmHg removes methanol, followed by water addition to precipitate the product. Filtration and drying yield 92.7% product.
Key Data:
Characterization and Quality Control
Spectroscopic Analysis
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,5-dimethoxy-4-hydrazinopyrimidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate can react with halogenated pyrimidine precursors (e.g., 2,5-dimethoxy-4-chloropyrimidine) under reflux in ethanol or acetic acid. Key steps include refluxing at 80–100°C for 5–8 hours, followed by cooling and recrystallization from ethanol to isolate the product . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetic acid), stoichiometric ratios (1:1.2 molar ratio of precursor to hydrazine), and monitoring reaction progress via TLC or HPLC.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR (in DMSO-d6 or CDCl3) to verify methoxy (-OCH3) and hydrazine (-NH-NH2) substituents.
- Mass spectrometry (ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 213.1).
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
Q. What preliminary biological applications are explored for hydrazinopyrimidine derivatives?
- Methodological Answer : Initial studies focus on enzyme inhibition assays (e.g., kinases, dehydrogenases) and receptor-binding experiments. For example, hydrazinopyrimidines can be screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity. Dose-response curves (0.1–100 µM) and IC50 calculations are standard .
Advanced Research Questions
Q. How can reaction intermediates and byproducts in the synthesis of this compound be characterized to resolve data contradictions?
- Methodological Answer : Use LC-MS/MS to identify intermediates (e.g., hydrazone or azo byproducts) and X-ray crystallography to resolve stereochemical ambiguities. For example, a study observed a rearrangement intermediate (5-hydroxy-3-methylpyrazol-4-yl-dione) during hydrazine condensation, which was confirmed via single-crystal diffraction .
Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) can predict binding affinities to target proteins (e.g., thymidylate synthase), guiding structure-activity relationship (SAR) studies .
Q. How can researchers optimize the regioselectivity of hydrazine attachment in substituted pyrimidines?
- Methodological Answer : Control regioselectivity by modulating steric and electronic effects. For example, using bulky protecting groups (e.g., tert-butoxycarbonyl) on competing reactive sites or employing microwave-assisted synthesis (100–120°C, 30 min) to favor kinetic products. Monitor outcomes via 2D NMR (COSY, NOESY) to distinguish regioisomers .
Q. What strategies address low solubility of this compound in biological assays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles (e.g., PEGylated liposomes). For in vitro studies, pre-dissolve the compound in DMSO and dilute in cell culture media, ensuring final DMSO concentration <0.5% to avoid cytotoxicity .
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
